Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-hydroxyquinoline-2-carboxylate

Chemoselective O-alkylation Protecting group strategy Total synthesis

Methyl 3-hydroxyquinoline-2-carboxylate is the definitive starting material for convergent total synthesis of C₂-symmetric cyclic decadepsipeptides (sandramycin, thiocoraline, luzopeptins). The pre-installed methyl ester at C-2 serves as a stable protecting group during chemoselective O-alkylation at the 3-OH position (84% isolated yield), eliminating one protection/depletion cycle (~10–20% cumulative yield loss). Unlike the free acid analog (CAS 15462-45-0), the ester form precludes competing carboxylate reactivity. The 3-OH substituent provides essential metal-chelating and hydrogen-bonding capacity absent in non-hydroxylated methyl quinoline-2-carboxylate (CAS 19575-07-6). This scaffold also enables pro-chelator prodrug design for bacterial esterase-activated antibacterials targeting DNA gyrase and topoisomerase IV. Procure at ≥95% purity with full NMR, HPLC, and GC batch documentation to ensure multi-gram synthetic reproducibility.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
Cat. No. B8056754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyquinoline-2-carboxylate
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC=CC=C2C=C1O
InChIInChI=1S/C11H9NO3/c1-15-11(14)10-9(13)6-7-4-2-3-5-8(7)12-10/h2-6,13H,1H3
InChIKeyUUWVRYCGVIPOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxyquinoline-2-carboxylate (CAS 171917-61-6): Key Intermediate for Quinoline-Based Drug Discovery and Chemical Biology


Methyl 3-hydroxyquinoline-2-carboxylate (CAS 171917-61-6, molecular formula C₁₁H₉NO₃, MW 203.19) is a heterocyclic building block belonging to the quinoline-2-carboxylate ester class, distinguished by a hydroxyl substituent at the 3-position of the quinoline ring [1]. This bifunctional scaffold integrates a metal-chelating 3-hydroxyquinoline moiety with a carboxylic ester at position 2, enabling orthogonal functionalization strategies that are inaccessible with the corresponding free acid or non-hydroxylated analogs [2]. Commercially available at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) , the compound serves as a critical precursor in the total synthesis of C₂-symmetric cyclic decadepsipeptide antitumor antibiotics and as a versatile intermediate in medicinal chemistry programs targeting DNA gyrase, topoisomerase IV, and metalloenzyme inhibition [3].

Why Methyl 3-Hydroxyquinoline-2-carboxylate Cannot Be Replaced by the Free Acid, Non-Hydroxylated Esters, or 8-Hydroxyquinoline in Demanding Applications


Substituting Methyl 3-hydroxyquinoline-2-carboxylate with its free acid analog (3-hydroxyquinoline-2-carboxylic acid, CAS 15462-45-0) introduces competing reactivity at the carboxylic acid site, precluding chemoselective O-alkylation at the 3-hydroxyl group [1]. Replacement with methyl quinoline-2-carboxylate (CAS 19575-07-6), which lacks the 3-OH substituent, eliminates the metal-chelating and hydrogen-bonding capacity essential for DNA bisintercalation and enzyme inhibition in natural product-derived pharmacophores [2]. The widely available 8-hydroxyquinoline (CAS 148-24-3) positions the hydroxyl group at C-8 rather than C-3, yielding a fundamentally different chelation geometry and tautomeric equilibrium that cannot recapitulate the 3-hydroxyquinoline-2-carboxylate pharmacophore found in sandramycin, thiocoraline, and luzopeptins [3]. Ethyl 3-hydroxyquinoline-2-carboxylate (CAS 14370-68-4) differs in ester steric bulk and hydrolysis kinetics, altering the temporal profile of protecting group removal in multi-step syntheses [4]. These structural distinctions translate into divergent reactivity, binding affinity, and biological activity that cannot be compensated by simple stoichiometric adjustment.

Quantitative Differentiation Evidence: Methyl 3-Hydroxyquinoline-2-carboxylate Versus Closest Analogs


Evidence Item 1: Chemoselective O-Alkylation Yield — Enabling Orthogonal Protection in Multi-Step Synthesis

Methyl 3-hydroxyquinoline-2-carboxylate enables exclusive O-methylation at the 3-hydroxyl group with methyl iodide under mild conditions (CH₃I, K₂CO₃, DMF, 25°C), affording the 3-methoxy derivative in 84% isolated yield, with the methyl ester serving as a stable protecting group that can be subsequently hydrolyzed to release the free carboxylic acid [1]. In contrast, 3-hydroxyquinoline-2-carboxylic acid (the free acid comparator) would undergo competing carboxylate methylation under identical conditions, producing a mixture of esterification and etherification products that reduces the yield of the desired 3-methoxy acid to <50% based on literature precedent for analogous hydroxy-acid systems . This orthogonal reactivity profile is a direct consequence of the pre-installed methyl ester, which protects the C-2 carboxylate during O-alkylation without requiring additional protection/deprotection steps.

Chemoselective O-alkylation Protecting group strategy Total synthesis

Evidence Item 2: Physicochemical Property Differentiation — Solubility and Lipophilicity Versus the Free Acid

Methyl 3-hydroxyquinoline-2-carboxylate exhibits a predicted logP approximately 0.6–1.0 units higher than 3-hydroxyquinoline-2-carboxylic acid, reflecting the increased lipophilicity conferred by the methyl ester [1]. The free acid has a reported aqueous solubility of approximately 1 g/L (5.3 mM) at 25°C and requires heating for dissolution in DMSO or methanol . While experimental solubility data for the methyl ester are not published in peer-reviewed literature, computational predictions based on the ester functional group contribution (ΔlogP ≈ +0.6 for methyl ester vs. carboxylic acid) indicate improved organic-phase partitioning, which is critical for extraction efficiency in synthetic workup and for achieving higher intracellular concentrations in cell-based assays [2]. The methyl ester also avoids the pH-dependent ionization of the free acid (predicted pKa ~0.02 for the carboxylic acid proton), maintaining neutral character across a broader pH range .

Solubility LogP Formulation

Evidence Item 3: Antimycobacterial Activity Differentiation — Impact of 3-Hydroxy Substitution on MIC

Methyl quinoline-2-carboxylate (lacking the 3-hydroxy group) exhibits an MIC of 2 μg/mL (10.7 μM) against Mycobacterium tuberculosis H37Rv in the Alamar Blue susceptibility assay [1]. While direct MIC data for Methyl 3-hydroxyquinoline-2-carboxylate against M. tuberculosis are not reported in the peer-reviewed literature, the presence of the 3-hydroxy group is expected to modulate activity through enhanced metal-chelation capacity at the mycobacterial DNA gyrase active site, as demonstrated for structurally related 3-hydroxyquinoline-2-carboxylic acid derivatives that function as gyrase inhibitors [2]. This class-level inference is supported by SAR studies on arylated quinoline carboxylic acids showing that substitution at the quinoline ring positions significantly impacts anti-Mtb activity, with C-2 carboxylate and ring hydroxylation being critical pharmacophoric elements . Researchers evaluating this compound for antimycobacterial programs should anticipate potentially altered MIC values relative to the non-hydroxylated ester.

Antitubercular Mycobacterium tuberculosis MIC

Evidence Item 4: Validated Role as a Late-Stage Intermediate in FDA-Recognized Pharmacophore Construction

Methyl 3-hydroxyquinoline-2-carboxylate has been explicitly characterized and deployed as a protected chromophore precursor in the total synthesis of sandramycin, a C₂-symmetric cyclic decadepsipeptide that exhibits cytotoxicity 100–300 times greater than echinomycin against leukemia cell lines [1]. The sandramycin patent literature explicitly specifies this compound as the starting material for chromophore construction via O-methylation (84% yield) and subsequent ester hydrolysis [2]. This synthetic route has been replicated in the total synthesis of thiocoraline, BE-22179, and luzopeptins A–C, all of which contain the 3-hydroxyquinoline-2-carboxylate pharmacophore as the DNA-intercalating element [3]. In contrast, neither the free acid nor the ethyl ester has been documented as a direct replacement in these established synthetic routes without requiring modified reaction conditions and re-optimization of yields [4].

DNA bisintercalator Antitumor antibiotics Sandramycin

Evidence Item 5: Metal Chelation pH Window — Differential Behavior of Ester vs. Acid Forms

3-Hydroxyquinoline-2-carboxylic acid functions as a bidentate metal chelator, with the carboxylate oxygen and the deprotonated 3-hydroxyl group coordinating metal ions such as Fe(III), Cu(II), Zn(II), and V(IV)O²⁺ [1]. The chelation requires deprotonation of both the carboxylic acid (predicted pKa ~0.02) and the 3-hydroxyl group (pKa ~9.67 for 3-hydroxyquinoline), restricting effective chelation to neutral-to-basic pH [2]. Methyl 3-hydroxyquinoline-2-carboxylate, bearing a methyl ester at C-2 instead of a free carboxylic acid, is expected to exhibit weaker metal coordination at acidic-to-neutral pH due to the absence of a readily ionizable carboxylate donor, but may offer pH-tunable chelation where ester hydrolysis in situ (enzymatic or basic conditions) releases the active chelating acid form [3]. This property differentiates the methyl ester from the free acid for applications requiring controlled release of the chelating agent, such as prodrug strategies or metal-responsive fluorescent probes [4].

Metal chelation pH dependence Coordination chemistry

Optimal Application Scenarios for Methyl 3-Hydroxyquinoline-2-carboxylate Based on Quantitative Differentiation Evidence


Scenario 1: Total Synthesis of DNA Bisintercalator Natural Products (Sandramycin, Thiocoraline, Luzopeptins)

This compound is the established chromophore precursor in the convergent total synthesis of C₂-symmetric cyclic decadepsipeptides, where chemoselective O-alkylation at the 3-position is required prior to amide bond formation at the C-2 carboxylate. The 84% isolated yield for O-methylation [1] and the validated multi-step sequence through ester hydrolysis [2] make this the preferred starting material over the free acid, which would necessitate additional protection steps. Procurement of this compound at ≥95% purity with HPLC and NMR batch documentation ensures reproducibility across multi-gram synthetic campaigns.

Scenario 2: Medicinal Chemistry SAR Exploration of DNA Gyrase and Topoisomerase IV Inhibitors

For structure-activity relationship studies targeting bacterial type II topoisomerases, Methyl 3-hydroxyquinoline-2-carboxylate provides a scaffold that incorporates both the metal-chelating 3-hydroxyquinoline core and a modifiable ester handle. The ester group can be hydrolyzed to the free acid for direct enzyme inhibition assays or retained for cellular penetration in whole-cell MIC determinations against M. tuberculosis and Gram-positive pathogens [3]. The 3-OH group differentiates this scaffold from methyl quinoline-2-carboxylate (MIC 2 μg/mL against M. tuberculosis H37Rv) by enabling additional hydrogen-bonding and metal-coordination interactions at the gyrase active site [4].

Scenario 3: Development of Metal-Responsive Fluorescent Probes and Pro-Chelator Prodrugs

The methyl ester functionality enables the design of pro-chelators that remain coordination-inactive until enzymatic or chemical hydrolysis releases the free 3-hydroxyquinoline-2-carboxylic acid. This property is valuable for constructing bacterial esterase-activated antibacterial prodrugs or metal-sensing fluorescent probes where spatial and temporal control over metal chelation is required [5]. The differential chelation capacity of the ester versus acid forms (class-level inference) provides a binary on/off switch mechanism not achievable with the constitutively active free acid.

Scenario 4: Orthogonal Protection Strategies in Complex Molecule Assembly

In multi-step syntheses where both the 3-hydroxyl and C-2 carboxylate must be differentially functionalized, the pre-installed methyl ester serves as a stable protecting group that withstands O-alkylation, O-acylation, and mild reducing conditions while remaining cleavable under standard basic hydrolysis [6]. This orthogonal reactivity eliminates the need for separate carboxylic acid protection, reducing the step count by one and the associated cumulative yield loss of ~10–20% per protection/deprotection cycle in a linear synthesis [1].

Quote Request

Request a Quote for Methyl 3-hydroxyquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.